Glyparamide

説明

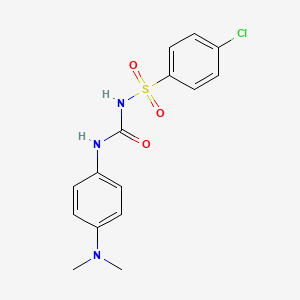

Structure

3D Structure

特性

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-3-[4-(dimethylamino)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O3S/c1-19(2)13-7-5-12(6-8-13)17-15(20)18-23(21,22)14-9-3-11(16)4-10-14/h3-10H,1-2H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQZXLUIKZXADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204393 | |

| Record name | Glyparamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5581-42-0 | |

| Record name | Glyparamide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005581420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyparamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glyparamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYPARAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S339BH15E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Loperamide's Mechanism of Action on the Myenteric Plexus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of loperamide on the myenteric plexus. It is intended for an audience with a strong background in pharmacology, neurobiology, and drug development. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in elucidating loperamide's effects.

Core Mechanism of Action: A Multi-faceted Approach

Loperamide, a synthetic, peripherally acting µ-opioid receptor agonist, exerts its primary antidiarrheal effects by directly targeting the myenteric plexus of the enteric nervous system (ENS).[1][2] The myenteric plexus, situated between the longitudinal and circular muscle layers of the gut, is the primary neural network controlling intestinal motility.[1] Loperamide's mechanism is multifaceted, involving not only opioid receptor agonism but also interactions with other key cellular components that regulate neuronal activity and smooth muscle function.

Opioid Receptor Agonism: The Primary Pathway

Loperamide's principal mechanism of action is its high-affinity binding to and activation of µ-opioid receptors expressed on myenteric neurons.[1][3] This interaction initiates a signaling cascade that ultimately leads to a decrease in the excitability of these neurons and a reduction in the release of excitatory neurotransmitters, most notably acetylcholine (ACh) and prostaglandins. The inhibition of acetylcholine release is a critical step, as ACh is a primary mediator of peristaltic contractions. This opioid receptor-mediated action is competitively antagonized by naloxone.

Modulation of Ion Channels

The activation of µ-opioid receptors by loperamide is coupled to intracellular G-proteins (Gi/o), which in turn modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The resulting potassium efflux and reduced calcium influx lead to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and release neurotransmitters.

Calmodulin Inhibition and Antisecretory Effects

Beyond its opioid receptor-mediated effects, loperamide has been shown to bind to and inhibit calmodulin, a ubiquitous calcium-binding protein that plays a crucial role in many cellular processes, including neurotransmitter release and smooth muscle contraction. Inhibition of calmodulin can contribute to the overall reduction in intestinal motility and also underlies some of loperamide's antisecretory effects by interfering with calcium-dependent signaling pathways in enterocytes.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of loperamide's pharmacological profile.

| Parameter | Tissue/System | Value | Reference |

| Kp (vs. ³H-naloxone) | Guinea-pig myenteric plexus | 1.33 x 10⁻⁷ M | |

| Kp (vs. ³H-naloxone) | Guinea-pig brain | 7.20 x 10⁻⁹ M |

Table 1: Loperamide Binding Affinity

| Parameter | Assay | Value | Reference |

| IC₅₀ | Inhibition of electrically induced contractions of guinea-pig ileum | 6.9 x 10⁻⁹ M |

Table 2: Loperamide Functional Activity

Key Experimental Protocols

This section details the methodologies for key experiments cited in the literature to characterize the effects of loperamide on the myenteric plexus.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol is used to determine the binding affinity of loperamide for opioid receptors in the myenteric plexus.

Materials:

-

Guinea pig ileum

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., ³H-naloxone)

-

Unlabeled loperamide

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Tissue Preparation: Isolate the longitudinal muscle-myenteric plexus (LMMP) from the guinea pig ileum. Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 48,000 x g) to pellet the cell membranes. Resuspend the pellet in fresh buffer.

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand (³H-naloxone) and varying concentrations of unlabeled loperamide.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of loperamide that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Isolated Guinea Pig Ileum Organ Bath for Functional Activity

This classic pharmacological preparation is used to assess the functional effects of loperamide on intestinal smooth muscle contraction.

Materials:

-

Guinea pig ileum segment (2-3 cm)

-

Organ bath with Tyrode's solution (aerated with 95% O₂ / 5% CO₂ and maintained at 37°C)

-

Isotonic transducer and recording system

-

Loperamide solutions of varying concentrations

-

Electrical field stimulation electrodes

Procedure:

-

Tissue Mounting: Suspend a segment of guinea pig ileum in the organ bath containing Tyrode's solution. Attach one end to a fixed point and the other to an isotonic transducer.

-

Equilibration: Allow the tissue to equilibrate for a period (e.g., 30-60 minutes) under a small resting tension.

-

Stimulation: Induce contractions of the ileum using electrical field stimulation (EFS) to elicit neurotransmitter release from the myenteric plexus.

-

Drug Application: Add increasing concentrations of loperamide to the organ bath and record the resulting changes in the amplitude and frequency of the EFS-induced contractions.

-

Data Analysis: Construct a concentration-response curve to determine the IC₅₀ of loperamide for inhibiting the contractile response.

Intracellular Recording from Myenteric Neurons

This electrophysiological technique is employed to directly measure the effects of loperamide on the electrical properties of individual myenteric neurons.

Materials:

-

Isolated longitudinal muscle-myenteric plexus (LMMP) preparation

-

Recording chamber with physiological saline

-

Glass microelectrodes filled with an appropriate electrolyte solution (e.g., 3 M KCl)

-

Micromanipulator

-

Amplifier and data acquisition system

-

Loperamide solution

Procedure:

-

Preparation Mounting: Pin the LMMP preparation to the bottom of a recording chamber and perfuse with physiological saline.

-

Neuron Impalement: Using a micromanipulator, carefully advance a glass microelectrode to impale a myenteric neuron.

-

Baseline Recording: Record the resting membrane potential and spontaneous or evoked action potentials of the neuron.

-

Loperamide Perfusion: Perfuse the preparation with a solution containing loperamide.

-

Record Effects: Record any changes in the neuron's membrane potential, input resistance, and firing frequency in response to loperamide.

-

Data Analysis: Analyze the recorded electrophysiological data to determine the effects of loperamide on neuronal excitability.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Loperamide's primary signaling pathway in myenteric neurons.

Caption: A typical experimental workflow for studying loperamide's effects.

Conclusion

The mechanism of action of loperamide on the myenteric plexus is a well-defined process primarily driven by its potent agonism at µ-opioid receptors. This leads to a cascade of intracellular events, including the modulation of ion channels and a reduction in the release of key excitatory neurotransmitters, ultimately resulting in decreased intestinal motility. Furthermore, loperamide's ability to inhibit calmodulin contributes to its overall therapeutic effect. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuances of loperamide's pharmacology and to explore the potential for novel therapeutic interventions targeting the enteric nervous system.

References

- 1. Novel insights into mechanisms of inhibition of colonic motility by loperamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel insights into mechanisms of inhibition of colonic motility by loperamide [frontiersin.org]

- 3. Loperamide binding to opiate receptor sites of brain and myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of loperamide

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Loperamide

Introduction

Loperamide is a synthetic, peripherally acting µ-opioid receptor agonist widely utilized as an over-the-counter antidiarrheal agent.[1][2] First synthesized in 1969, its chemical structure, a phenylpiperidine derivative, is similar to diphenoxylate and haloperidol.[1][3] Loperamide was specifically designed to retain the potent antidiarrheal efficacy of opioids while minimizing central nervous system (CNS) effects.[3] This is achieved through its low oral bioavailability, extensive first-pass metabolism, and active efflux from the brain by P-glycoprotein. This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of loperamide, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetics

The pharmacokinetic profile of loperamide is characterized by poor systemic availability due to extensive first-pass metabolism and efficient efflux transport.

Absorption

Loperamide is well-absorbed from the gastrointestinal tract; however, its systemic bioavailability is less than 1%. Following oral administration, it undergoes significant first-pass metabolism in the liver, which drastically reduces the amount of unchanged drug reaching systemic circulation. Plasma concentrations of the unchanged drug after a 2 mg oral dose are typically below 2 ng/mL.

Distribution

Loperamide is highly lipophilic and has a large volume of distribution. Despite its lipophilicity, it does not readily cross the blood-brain barrier at therapeutic doses, primarily due to the action of the P-glycoprotein efflux transporter. Plasma protein binding of loperamide is approximately 95%.

Metabolism

Loperamide is extensively metabolized in the liver. The primary metabolic pathway is oxidative N-demethylation to its main metabolite, N-desmethyl loperamide, which is pharmacologically inactive. This process is predominantly mediated by cytochrome P450 (CYP) isoenzymes CYP3A4 and CYP2C8. CYP2B6 and CYP2D6 have a minor role in its N-demethylation. Due to this extensive metabolism, plasma concentrations of the parent drug are extremely low.

Excretion

The metabolites of loperamide are primarily excreted through the bile into the feces. A negligible amount, approximately 1%, of an absorbed dose is excreted unchanged in the urine.

Table 1: Summary of Loperamide Pharmacokinetic Parameters

| Parameter | Value | Species | Formulation | Reference |

| Bioavailability | < 1% | Human | Oral | |

| Tmax (Time to Peak Plasma Concentration) | ~5 hours | Human | Capsule (2 mg) | |

| ~2.5 hours | Human | Liquid | ||

| 5.38 ± 0.74 hours | Human | Capsule (8 mg) | ||

| Cmax (Peak Plasma Concentration) | < 2 ng/mL | Human | Capsule (2 mg) | |

| 1.18 ± 0.37 ng/mL | Human | Capsule (8 mg) | ||

| Elimination Half-life (t1/2) | 10.8 hours (range: 9.1-14.4) | Human | Oral | |

| 11.35 ± 2.06 hours | Human | Capsule (8 mg) | ||

| Protein Binding | ~95% | Human | Plasma | |

| Excretion | Primarily in feces via bile | Human | Oral | |

| ~1% unchanged in urine | Human | Oral |

Experimental Protocols: Pharmacokinetic Analysis

Human Bioavailability Study A typical study to determine the bioavailability and pharmacokinetic profile of loperamide in humans involves a randomized, single-dose, crossover design.

-

Subjects: Healthy male volunteers are recruited for the study.

-

Dosing: Subjects receive a single oral dose of a specific loperamide formulation (e.g., 8 mg capsules).

-

Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose and at multiple intervals up to 48-72 hours post-dose).

-

Sample Analysis: Plasma is separated from the blood samples, and loperamide concentrations are quantified using a validated and sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a specific radioimmunoassay.

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC (area under the curve), and elimination half-life.

In Vitro Metabolism Study To identify the CYP450 enzymes responsible for loperamide metabolism, in vitro studies are conducted using human liver microsomes and cDNA-expressed P450 isoforms.

-

Incubation: Loperamide is incubated with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP activity).

-

Metabolite Identification: The formation of the primary metabolite, N-desmethyl loperamide (DLOP), is measured over time.

-

Enzyme Kinetics: The rate of DLOP formation is measured at various loperamide concentrations to determine kinetic parameters like Km and Vmax.

-

Inhibition Assays: Specific chemical inhibitors for different CYP isoforms (e.g., ketoconazole for CYP3A4, quercetin for CYP2C8) are co-incubated with loperamide to assess their effect on its metabolism.

-

Recombinant Enzyme Analysis: Loperamide is incubated with individual cDNA-expressed human CYP enzymes to confirm which isoforms are capable of catalyzing its N-demethylation.

Caption: Metabolic pathway of loperamide in the liver.

Pharmacodynamics

Loperamide exerts its primary therapeutic effect by acting as a potent agonist at µ-opioid receptors located in the myenteric plexus of the large intestine.

Mechanism of Action

Activation of these µ-opioid receptors by loperamide leads to the inhibition of enteric nerve activity. This results in the suppression of the release of excitatory neurotransmitters, primarily acetylcholine, and prostaglandins. The consequence is a reduction in the tone and activity of the longitudinal and circular smooth muscles of the intestinal wall, leading to decreased propulsive peristalsis and an increased intestinal transit time. This prolonged transit time allows for greater absorption of water and electrolytes from the fecal matter, resulting in firmer stools. Loperamide also increases the tone of the anal sphincter, which helps to reduce incontinence and urgency.

Table 2: Loperamide Opioid Receptor Binding Affinities

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| µ (mu)-opioid receptor | 2 - 3 nM | |

| δ (delta)-opioid receptor | 48 nM | |

| κ (kappa)-opioid receptor | 1156 nM |

Cardiac Ion Channel Effects (at Supratherapeutic Doses)

At therapeutic doses, loperamide has a wide safety margin. However, at extremely high doses, as seen in cases of abuse or overdose, loperamide can lose its peripheral selectivity and cause significant cardiotoxicity. This is primarily due to the blockade of cardiac ion channels. Loperamide inhibits the human Ether-à-go-go-Related Gene (hERG) potassium channels, which can lead to QT interval prolongation and life-threatening arrhythmias like Torsades de Pointes. Additionally, it can block cardiac sodium channels, resulting in a widening of the QRS complex.

Experimental Protocols: Pharmacodynamic Analysis

Receptor Binding Assays To determine the binding affinity of loperamide for different opioid receptor subtypes, competitive radioligand binding assays are performed.

-

Tissue Preparation: Homogenates of tissues expressing the target receptors (e.g., guinea pig brain or cells transfected with human opioid receptors) are prepared.

-

Competitive Binding: The tissue homogenates are incubated with a constant concentration of a radiolabeled ligand known to bind to the receptor of interest (e.g., ³H-naloxone for general opiate receptors or ³H-DAMGO for µ-receptors) and varying concentrations of unlabeled loperamide.

-

Separation and Counting: The bound and free radioligand are separated (e.g., by filtration), and the amount of radioactivity bound to the receptors is measured using a scintillation counter.

-

Data Analysis: The concentration of loperamide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays These assays measure the functional consequence of receptor binding, confirming agonism.

-

[³⁵S]GTPγS Binding Assay: This assay measures G-protein activation following receptor stimulation. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is quantified to determine the potency (EC50) and efficacy of the agonist.

-

cAMP Accumulation Assay: µ-opioid receptors are Gi-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In this assay, cells expressing the µ-opioid receptor are stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of loperamide. The resulting cAMP levels are measured (e.g., via ELISA or TR-FRET), and the IC50 for the inhibition of cAMP accumulation is determined.

Ex Vivo Gut Motility Models The effect of loperamide on intestinal contractility can be studied using isolated segments of animal intestine, such as the guinea pig ileum.

-

Tissue Preparation: A segment of the longitudinal muscle of the guinea pig ileum with the myenteric plexus attached is suspended in an organ bath containing a physiological salt solution.

-

Stimulation: The muscle is stimulated electrically to induce contractions, which are dependent on the release of acetylcholine from enteric neurons.

-

Drug Application: Loperamide is added to the bath in increasing concentrations, and its effect on the amplitude of the electrically induced contractions is recorded.

-

Analysis: The concentration of loperamide that causes a 50% inhibition of the contractile response (IC50) is calculated to quantify its inhibitory potency.

Caption: Loperamide's signaling pathway at the μ-opioid receptor.

Caption: Experimental workflows for assessing gut motility.

Conclusion

Loperamide is an effective antidiarrheal agent with a well-defined pharmacokinetic and pharmacodynamic profile. Its therapeutic action is mediated by its high-affinity agonism at peripheral µ-opioid receptors in the gut wall, leading to reduced intestinal motility and secretion. The drug's low systemic bioavailability and exclusion from the central nervous system by P-glycoprotein at therapeutic doses contribute to its favorable safety profile. However, an understanding of its metabolism via CYP3A4 and CYP2C8 is crucial for predicting potential drug-drug interactions. Furthermore, awareness of its potential for severe cardiotoxicity at supratherapeutic doses, resulting from the blockade of cardiac ion channels, is essential in the context of its misuse and abuse. The experimental models and data presented provide a foundational guide for professionals engaged in the research and development of gastrointestinal therapeutics.

References

Loperamide: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loperamide is a synthetic phenylpiperidine derivative first synthesized by Janssen Pharmaceutica in 1969.[1] It is widely utilized as an over-the-counter antidiarrheal agent. Structurally, it is related to diphenoxylate and the opioid analgesic fentanyl.[1] Loperamide's therapeutic effect is mediated through its action as a potent µ-opioid receptor agonist in the myenteric plexus of the large intestine.[2] This interaction inhibits the release of neurotransmitters like acetylcholine and prostaglandins, which in turn reduces the activity of intestinal smooth muscles, decreases propulsive peristalsis, and increases intestinal transit time. Consequently, more water and electrolytes are absorbed from fecal matter.

A key characteristic of loperamide is its limited systemic bioavailability (<1%) and inability to cross the blood-brain barrier at therapeutic doses, primarily due to extensive first-pass metabolism and its function as a substrate for P-glycoprotein. This peripheral restriction of its opioid activity is crucial to its safety profile, preventing the central nervous system effects associated with other opioids.

This document provides an in-depth overview of the chemical properties of loperamide and a detailed examination of its principal synthesis pathway, including experimental protocols relevant to its production.

Chemical and Physical Properties

Loperamide is typically manufactured and supplied as its hydrochloride salt, a white to slightly yellowish crystalline powder. It is readily soluble in organic solvents such as methanol and chloroform but is poorly soluble in water. The quantitative physicochemical properties of both loperamide base and its hydrochloride salt are summarized in the table below.

| Property | Value (Loperamide Base) | Value (Loperamide Hydrochloride) | Source(s) |

| Molecular Formula | C₂₉H₃₃ClN₂O₂ | C₂₉H₃₃ClN₂O₂ · HCl | |

| Molecular Weight | 477.04 g/mol | 513.51 g/mol | |

| Melting Point | 222-223 °C | ~225 °C (with decomposition) | |

| logP (Octanol/Water) | 5.13 | 4.77 (Predicted) | |

| pKa (Strongest Basic) | 9.41 (Predicted) | N/A | |

| Water Solubility | N/A | 0.00086 mg/mL (Predicted) | |

| Appearance | N/A | White to slightly yellow powder | |

| Plasma Protein Binding | ~95% | ~95% | |

| Bioavailability | <1% | <1% | |

| Elimination Half-life | 10.8 hours (Range: 9.1-14.4 h) | 10.8 hours (Range: 9.1-14.4 h) |

Loperamide Synthesis Pathway

The most established industrial synthesis of loperamide involves the alkylation of a key piperidine intermediate, 4-(4-chlorophenyl)-4-hydroxypiperidine , with a reactive butyramide precursor, N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide . The overall pathway can be visualized as the convergent synthesis of these two primary intermediates followed by their final condensation.

The synthesis of the piperidine intermediate begins with the Dieckmann condensation of N-benzyl-N,N-bis-(β-carboethoxyethyl)amine. The resulting 1-benzylpiperidin-4-one is then reacted with a Grignard reagent, 4-chlorophenylmagnesium bromide, followed by catalytic debenzylation to yield 4-(4-chlorophenyl)-4-hydroxypiperidine.

The second intermediate is prepared from diphenylacetic acid ethyl ester, which is reacted with ethylene oxide to form 2,2-diphenylbutyrolactone. The lactone ring is subsequently opened using hydrogen bromide, converted to its acid chloride with thionyl chloride, and finally cyclized in the presence of dimethylamine to form the reactive ammonium bromide species.

Caption: Convergent synthesis pathway for Loperamide.

Experimental Protocols

The final step in the synthesis—the alkylation of the piperidine intermediate—is critical. Below are detailed methodologies adapted from published procedures.

Method 1: Alkylation in 4-Methyl-2-pentanone (MIBK)

This protocol is based on the original Janssen patent literature.

-

Azeotropic Drying: A mixture of 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq) and sodium carbonate (Na₂CO₃, ~2.2 eq) in 4-methyl-2-pentanone (MIBK) is heated to reflux with a Dean-Stark apparatus to remove water azeotropically.

-

Reaction Initiation: After drying, the mixture is cooled to approximately 80°C. N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide (1.0 eq) is added to the reaction vessel.

-

Reflux: The reaction mixture is heated to reflux and maintained overnight with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the mixture is cooled to room temperature. The solvent is removed under reduced pressure (in vacuo). The resulting residue is diluted with water and extracted with a suitable organic solvent, such as chloroform or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is then purified, typically via column chromatography on silica gel. A common eluent system is a gradient of methanol in dichloromethane, often with a small amount of ammonium hydroxide to prevent tailing. Further purification can be achieved by recrystallization or preparative HPLC.

Method 2: Alkylation in Glycerol Formal

This alternative protocol offers a more "green" solvent choice and milder reaction conditions.

-

Reactant Preparation: 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq), sodium carbonate (Na₂CO₃, ~1.1 eq), and a catalytic amount of potassium iodide (KI) are dissolved in glycerol formal. The mixture is stirred for 15 minutes at room temperature.

-

Reaction Initiation: N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide (~1.15 eq) is added to the mixture.

-

Heating: The reaction is heated to 60°C and maintained for approximately 2 hours.

-

Isolation: After cooling to room temperature, the crude product mixture is centrifuged at high speed to separate the phases. Water is added to the product phase, stirred, and the resulting solid is collected by filtration.

-

Purification: The solid product is washed with water and dried under vacuum. This method often yields a product of high purity that may not require extensive chromatographic purification.

Caption: General experimental workflow for the final alkylation step.

References

The Discovery and Development of Loperamide: A Technical Guide

A Peripherally Acting Opioid for the Management of Diarrhea

This technical guide provides an in-depth exploration of the discovery, history, and development of loperamide, a widely used anti-diarrheal agent. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its synthesis, mechanism of action, and the key experimental and clinical evaluations that led to its global use.

Discovery and Historical Development

Loperamide was first synthesized in 1969 by Dr. Paul Janssen of Janssen Pharmaceutica in Beerse, Belgium.[1][2] This discovery was a part of a focused research program that had previously yielded other significant piperidine derivatives, including the opioid analgesic fentanyl in 1960 and the anti-diarrheal agent diphenoxylate in 1956.[1] The primary goal in developing loperamide was to create a potent anti-diarrheal agent with minimal central nervous system (CNS) effects, thereby reducing the potential for abuse and other opioid-related side effects.[3]

The initial research code for loperamide was R-18553.[1] The first clinical reports on its efficacy were published in 1973, with Dr. Janssen as one of the authors. Following successful clinical trials, Janssen began marketing loperamide under the brand name Imodium in 1973. The United States Food and Drug Administration (FDA) granted its approval in December 1976. Throughout the 1980s, Imodium became the leading prescription anti-diarrheal medication in the United States. In a significant development, McNeil Pharmaceutical introduced loperamide as an over-the-counter (OTC) drug under the name Imodium A-D in March 1988.

Mechanism of Action

Loperamide is a synthetic, peripherally acting opioid agonist with a high affinity for the μ-opioid receptor. Its primary site of action is the myenteric plexus of the large intestine. Unlike other opioids, loperamide does not produce significant analgesic or euphoric effects at therapeutic doses because it is a substrate for P-glycoprotein, an efflux transporter in the blood-brain barrier that actively removes loperamide from the central nervous system.

The binding of loperamide to the μ-opioid receptors in the intestinal wall initiates a cascade of events that lead to its anti-diarrheal effects:

-

Inhibition of Acetylcholine and Prostaglandin Release: This reduces propulsive peristalsis and increases intestinal transit time.

-

Decreased Activity of Intestinal Muscles: It decreases the tone of both the longitudinal and circular smooth muscles of the intestinal wall.

-

Increased Water and Electrolyte Absorption: By slowing the movement of intestinal contents, more time is available for the absorption of water and electrolytes from the fecal matter.

-

Suppression of the Gastrocolic Reflex: This further contributes to the reduction in colonic mass movements.

Beyond its primary opioid receptor-mediated effects, research suggests that loperamide may also exert its anti-diarrheal action through other mechanisms, such as calmodulin inhibition and calcium channel blocking.

Quantitative Data

Opioid Receptor Binding Affinity

Loperamide demonstrates a high affinity and selectivity for the μ-opioid receptor compared to the δ- and κ-opioid receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| μ (mu) | 3 |

| δ (delta) | 48 |

| κ (kappa) | 1156 |

Clinical Efficacy in Acute Diarrhea

Clinical trials have consistently demonstrated the efficacy of loperamide in the treatment of acute diarrhea. A meta-analysis of 13 randomized controlled trials in children showed a significant reduction in the duration and severity of diarrhea compared to placebo.

| Outcome Measure | Loperamide vs. Placebo |

| Diarrhea at 24 hours | Prevalence Ratio: 0.66 |

| Duration of Diarrhea | Reduced by 0.8 days |

| Stool Count at 24 hours | Count Ratio: 0.84 |

Data from a meta-analysis of randomized controlled trials in children.

Experimental Protocols

Preclinical Screening: Castor Oil-Induced Diarrhea Model

A standard preclinical model used to evaluate potential anti-diarrheal agents is the castor oil-induced diarrhea model in rodents.

-

Animal Allocation: Animals (typically mice or rats) are divided into control, standard (loperamide), and test groups and are fasted for 12-18 hours before the experiment.

-

Drug Administration: The test compound, vehicle (control), or loperamide (2-3 mg/kg, p.o.) is administered to the respective groups.

-

Induction of Diarrhea: One hour after drug administration, castor oil (0.5-10 ml/kg, p.o.) is given to all animals to induce diarrhea.

-

Observation: The animals are then placed in individual cages with filter paper-lined floors. Observations are made for 4-6 hours, noting the onset of diarrhea and the total weight of fecal output.

-

Evaluation: The anti-diarrheal activity is determined by the reduction in the frequency of defecation and the total weight of feces compared to the control group.

Clinical Trial Methodology: Acute Diarrhea in Children

A multicenter, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of a liquid loperamide product in children aged 2 through 11 with acute diarrhea.

-

Patient Population: 258 children with acute nonspecific diarrhea were enrolled.

-

Randomization and Blinding: Children were randomly assigned to receive either loperamide HCl (0.5 mg/5 mL) or a placebo in a double-blind manner.

-

Dosing Regimen:

-

Initial Dose: 1.0 mg for children aged 2-5 years and 2.0 mg for children aged 6-11 years.

-

Subsequent Doses: 1 mg after each unformed stool.

-

Maximum Daily Dose: 3.0 mg for ages 2-5, 4.0 mg for ages 6-8, and 6.0 mg for ages 9-11.

-

-

Primary Outcome Measures:

-

Time to last unformed stool.

-

Number of unformed stools during six consecutive 8-hour periods.

-

Overall rating of efficacy and acceptability.

-

-

Secondary Outcome Measures: Abdominal pain/cramping, vomiting, and fever.

-

Duration: The trial was conducted over a 48-hour period.

Visualizations

Caption: Simplified synthetic pathway of loperamide.

Caption: Mechanism of action of loperamide in the myenteric plexus.

Caption: Preclinical experimental workflow for antidiarrheal agents.

Caption: Typical clinical trial workflow for a new drug.

References

Loperamide: A Comprehensive Technical Guide on its Molecular Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loperamide, a synthetic phenylpiperidine derivative, is a potent µ-opioid receptor agonist widely utilized for its antidiarrheal properties. Its clinical efficacy is primarily attributed to its localized action on the myenteric plexus in the large intestine, which leads to a reduction in intestinal motility. A key characteristic of loperamide is its limited central nervous system (CNS) penetration at therapeutic doses, a feature governed by its avid interaction with the P-glycoprotein efflux transporter at the blood-brain barrier. This technical guide provides an in-depth exploration of the molecular structure, mechanism of action, and pharmacokinetic profile of loperamide. It includes a detailed summary of its binding affinities and functional potencies, comprehensive experimental protocols for key assays, and visual representations of its signaling pathways and experimental workflows.

Molecular Structure and Physicochemical Properties

Loperamide is a synthetic, peripherally acting opioid agonist with a chemical structure similar to other phenylpiperidine opioids like diphenoxylate and haloperidol.[1][2] Its chemical name is 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-1-piperidinebutanamide.[3]

| Property | Value | Reference |

| Chemical Formula | C29H33ClN2O2 | [1][3] |

| Molecular Weight | 477.038 g/mol | |

| CAS Number | 53179-11-6 | |

| PubChem CID | 3955 | |

| Appearance | White to slightly yellow powder | |

| Melting Point | Approximately 225°C (with decomposition) | |

| Solubility | Readily soluble in methanol, isopropyl alcohol, and chloroform; sparingly soluble in water and dilute acids. |

Mechanism of Action

Loperamide exerts its antidiarrheal effect by acting as a potent agonist at the µ-opioid receptors located in the myenteric plexus of the large intestine. This interaction initiates a cascade of intracellular events that ultimately leads to a decrease in the activity of the longitudinal and circular smooth muscles of the intestinal wall.

The binding of loperamide to the µ-opioid receptor, a G-protein coupled receptor (GPCR), leads to the activation of associated inhibitory G-proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The activated G-protein also modulates ion channel activity, leading to hyperpolarization of neuronal membranes. These actions collectively inhibit the release of excitatory neurotransmitters such as acetylcholine and prostaglandins. The net effect is a reduction in propulsive peristalsis and an increase in intestinal transit time, allowing for greater absorption of water and electrolytes from the fecal matter. Loperamide also increases the tone of the anal sphincter, which helps to reduce incontinence and urgency.

Signaling Pathway of Loperamide at the µ-Opioid Receptor

Caption: Loperamide's µ-opioid receptor signaling cascade.

Pharmacokinetics and Metabolism

| Parameter | Value | Reference |

| Bioavailability | < 1% | |

| Peak Plasma Time | ~5 hours (capsule), ~2.5 hours (liquid) | |

| Protein Binding | ~95% | |

| Elimination Half-life | 10.8 hours (range: 9.1-14.4 hours) | |

| Metabolism | Extensive first-pass metabolism in the liver, primarily via oxidative N-demethylation by CYP3A4 and CYP2C8. | |

| Excretion | Primarily in the feces. |

Loperamide is well-absorbed from the gastrointestinal tract; however, it undergoes extensive first-pass metabolism in the liver, resulting in very low systemic bioavailability. The primary metabolic pathway is oxidative N-demethylation, mediated mainly by the cytochrome P450 enzymes CYP3A4 and CYP2C8, to form N-demethyl loperamide. Due to this extensive metabolism, plasma concentrations of the unchanged drug are extremely low. Loperamide and its metabolites are primarily excreted in the feces.

A crucial aspect of loperamide's pharmacology is its interaction with P-glycoprotein (P-gp), an efflux transporter highly expressed at the blood-brain barrier. Loperamide is an avid substrate for P-gp, which actively transports the drug out of the central nervous system, thereby preventing it from exerting central opioid effects at therapeutic doses. Inhibition of P-gp by co-administered drugs can potentially lead to increased CNS concentrations of loperamide and subsequent opioid-like side effects.

Quantitative Data

Opioid Receptor Binding Affinity

| Receptor Subtype | Ki (nM) | Reference |

| µ (mu) | 2 - 3 | |

| δ (delta) | 48 | |

| κ (kappa) | 1156 |

Loperamide demonstrates high affinity and selectivity for the µ-opioid receptor compared to the δ- and κ-opioid receptors.

Functional Activity

| Assay | Parameter | Value (nM) | Cell Line | Reference |

| [35S]GTPγS Binding | EC50 | 56 | CHO cells expressing human µ-opioid receptor | |

| Forskolin-stimulated cAMP Accumulation | IC50 | 25 | CHO cells expressing human µ-opioid receptor | |

| Inhibition of Electrically Induced Contractions | IC50 | 6.9 | Guinea-pig ileum longitudinal muscle |

These functional assays confirm loperamide's potent agonist activity at the µ-opioid receptor.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of loperamide for the µ-opioid receptor.

Materials:

-

Cell membranes expressing the human µ-opioid receptor.

-

[3H]-Naloxone (radioligand).

-

Unlabeled naloxone (for non-specific binding).

-

Loperamide (test compound).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.

-

Cell harvester.

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 25 µL of [3H]-Naloxone, 25 µL of binding buffer, and 50 µL of membrane suspension.

-

Non-specific Binding: 25 µL of [3H]-Naloxone, 25 µL of unlabeled naloxone (10 µM final concentration), and 50 µL of membrane suspension.

-

Competitive Binding: 25 µL of [3H]-Naloxone, 25 µL of varying concentrations of loperamide, and 50 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the loperamide concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

Caption: Workflow of a radioligand competitive binding assay.

[35S]GTPγS Binding Assay for Functional Agonist Activity

This assay measures the ability of loperamide to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins following µ-opioid receptor activation.

Materials:

-

Cell membranes expressing the human µ-opioid receptor and associated G-proteins.

-

[35S]GTPγS.

-

GDP.

-

Loperamide (test compound).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Stop Solution: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer.

-

Pre-incubation: In a 96-well plate, add cell membranes, GDP (10 µM final concentration), and varying concentrations of loperamide. Incubate at 30°C for 15 minutes.

-

Initiation of Reaction: Add [35S]GTPγS (0.1 nM final concentration) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination of Reaction: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold stop solution.

-

Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the loperamide concentration. Determine the EC50 value and the maximum stimulation (Emax) using non-linear regression analysis.

In Vivo Intestinal Motility Study (Charcoal Meal Transit Test)

This protocol assesses the in vivo effect of loperamide on gastrointestinal transit time in mice.

Materials:

-

Mice (e.g., C57BL/6).

-

Loperamide solution.

-

Vehicle control (e.g., saline).

-

Charcoal meal (e.g., 10% charcoal suspension in 5% gum arabic).

-

Oral gavage needles.

-

Dissection tools.

-

Ruler.

Procedure:

-

Animal Acclimation and Fasting: Acclimate mice to the housing conditions for at least one week. Fast the mice for 18-24 hours before the experiment, with free access to water.

-

Drug Administration: Administer loperamide or vehicle control to the mice via oral gavage or intraperitoneal injection.

-

Charcoal Meal Administration: After a predetermined time following drug administration (e.g., 30 minutes), administer the charcoal meal orally to each mouse.

-

Euthanasia and Dissection: At a fixed time after the charcoal meal administration (e.g., 20-30 minutes), euthanize the mice by an approved method.

-

Measurement: Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.

-

Data Analysis: Calculate the intestinal transit as the percentage of the total length of the small intestine that the charcoal meal has traversed: (distance traveled by charcoal / total length of small intestine) x 100. Compare the intestinal transit between the loperamide-treated and vehicle-treated groups using appropriate statistical tests.

Conclusion

Loperamide is a well-characterized µ-opioid receptor agonist with a clear molecular mechanism of action and pharmacokinetic profile that favors peripheral activity. Its high affinity for the µ-opioid receptor in the gut, coupled with its efficient efflux from the central nervous system by P-glycoprotein, makes it a safe and effective antidiarrheal agent at therapeutic doses. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on opioids, gastrointestinal motility, and related fields. A thorough understanding of loperamide's molecular and functional properties is essential for its appropriate clinical use and for the development of new peripherally acting opioid agonists with improved therapeutic profiles.

References

Loperamide's Interaction with Mu-Opioid Receptors: A Technical Guide

Executive Summary: Loperamide is a potent, peripherally restricted synthetic µ-opioid receptor agonist widely used for its antidiarrheal effects.[1] Its therapeutic action is rooted in its high binding affinity and selectivity for the µ-opioid receptor (MOR) compared to δ (DOR) and κ (KOR) opioid receptors, primarily within the myenteric plexus of the gastrointestinal tract.[1][2] Activation of these receptors initiates a canonical Gi/o-coupled G-protein signaling cascade, leading to reduced neuronal excitability and decreased gut motility.[1] This guide provides a detailed overview of loperamide's binding affinities, functional activity, underlying signaling pathways, and the experimental protocols used for their determination.

Quantitative Analysis of Receptor Interaction

The interaction of loperamide with opioid receptors is characterized by high affinity for the µ-subtype. This selectivity is the foundation for its targeted effects on the enteric nervous system.[1] Quantitative data from various binding and functional assays are summarized below.

Data Presentation

Table 1: Opioid Receptor Binding Affinities (Ki) of Loperamide This table presents the inhibition constants (Ki) of loperamide for human opioid receptor subtypes, indicating its binding affinity. Lower Ki values signify higher affinity.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference(s) |

| Human µ (mu) | 2 - 3 | |

| Human δ (delta) | 48 | |

| Human κ (kappa) | 1156 |

Table 2: Functional Activity of Loperamide at the Human Mu-Opioid Receptor This table outlines the potency of loperamide in functional assays, which measure the biological response following receptor binding.

| Assay | Parameter | Value (nM) | Reference(s) |

| [³⁵S]GTPγS Binding | EC₅₀ | 56 | |

| Forskolin-stimulated cAMP Accumulation | IC₅₀ | 25 | |

| Inhibition of Electrically Induced Contractions (Guinea-Pig Ileum) | IC₅₀ | 6.9 |

Signaling Pathways

Upon binding to the µ-opioid receptor, a Gi/o-coupled G-protein-coupled receptor (GPCR), loperamide triggers a signaling cascade that reduces neuronal excitability.

-

G-Protein Activation: Loperamide binding induces a conformational change in the MOR, facilitating the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein.

-

Subunit Dissociation: The G-protein dissociates into its Gαi/o and Gβγ subunits.

-

Downstream Effects of Gαi/o: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Downstream Effects of Gβγ: The Gβγ subunit can directly modulate ion channels, typically leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

-

Cellular Outcome: The decrease in cAMP reduces the activity of Protein Kinase A (PKA), while the changes in ion channel conductance lead to hyperpolarization of the neuronal membrane. This combined effect suppresses neurotransmitter release and reduces neuronal excitability, inhibiting peristalsis in the gut.

Experimental Protocols

The characterization of loperamide's binding affinity and functional potency relies on standardized in vitro assays.

Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a test compound (loperamide) by measuring its ability to displace a radiolabeled ligand with known affinity from the receptor.

a) Materials:

-

Receptor Source: Cell membranes from CHO (Chinese Hamster Ovary) cells stably transfected with the human µ-opioid receptor.

-

Radioligand: ³H-Naloxone or another high-affinity µ-opioid receptor radiolabeled antagonist.

-

Test Compound: Loperamide, serially diluted.

-

Buffers:

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Non-specific Binding Control: 10 µM Naloxone or another suitable unlabeled ligand in high concentration.

-

Equipment: Glass fiber filters (e.g., GF/C), cell harvester, liquid scintillation counter.

b) Methodology:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of loperamide. Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled naloxone).

-

Incubation: Incubate the plates for 60-120 minutes at room temperature to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any remaining unbound ligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the loperamide concentration to generate a competition curve.

-

Determine the IC₅₀ value, which is the concentration of loperamide that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to a GPCR. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is proportional to receptor activation.

a) Materials:

-

Receptor Source: Membranes from hMOR-transfected cells.

-

Reagents: [³⁵S]GTPγS, GDP, varying concentrations of loperamide.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

b) Methodology:

-

Assay Setup: Incubate cell membranes with GDP (to ensure G-proteins are in their inactive state), varying concentrations of loperamide, and a fixed concentration of [³⁵S]GTPγS.

-

Incubation: Allow the reaction to proceed at 30°C for 60 minutes.

-

Termination & Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS via rapid filtration, similar to the radioligand binding assay.

-

Quantification: Measure radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the loperamide concentration to determine the EC₅₀ value, which is the concentration that produces 50% of the maximal response.

Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o protein activation: the inhibition of adenylyl cyclase.

a) Materials:

-

Cell Line: Whole hMOR-transfected CHO cells.

-

Reagents: Forskolin (an adenylyl cyclase activator), varying concentrations of loperamide, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA).

b) Methodology:

-

Cell Treatment: Pre-incubate cells with varying concentrations of loperamide.

-

Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase, thereby increasing intracellular cAMP levels.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

Data Analysis: Loperamide's activation of the Gi-coupled MOR will inhibit forskolin's effect, leading to a dose-dependent decrease in cAMP levels. Plot the cAMP concentration against the loperamide concentration to determine the IC₅₀ value for the inhibition of cAMP accumulation.

References

An In-depth Technical Guide on the Initial In Vitro Effects of Loperamide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Loperamide, a widely utilized peripherally acting μ-opioid receptor agonist for the treatment of diarrhea, exhibits a complex pharmacological profile that extends beyond its primary therapeutic target. While its gastrointestinal effects are well-documented, initial in vitro investigations have been crucial in elucidating a broader range of molecular interactions. These studies have revealed significant effects on various ion channels, metabolic enzymes, and transport proteins. This guide provides a comprehensive overview of these foundational in vitro studies, presenting quantitative data in structured tables, detailing key experimental methodologies, and visualizing the associated molecular pathways and workflows. The primary focus is on loperamide's interactions with opioid receptors, cardiac ion channels (notably hERG), calcium channels, the P-glycoprotein efflux pump, and cytochrome P450 enzymes. Understanding these off-target effects is critical for assessing the drug's complete safety profile, particularly in the context of supratherapeutic dosing and potential drug-drug interactions.

Loperamide's Interaction with Opioid Receptors

Loperamide's primary mechanism of action for its antidiarrheal effect is the agonism of μ-opioid receptors in the myenteric plexus of the large intestine.[1] This interaction leads to the inhibition of acetylcholine and prostaglandin release, which in turn reduces propulsive peristalsis and increases intestinal transit time.[1] In vitro binding and functional assays have quantified this interaction with high precision.

Quantitative Data: Opioid Receptor Binding and Functional Activity

The following table summarizes the binding affinities (Ki) and functional potencies (IC50/EC50) of loperamide for various opioid receptors.

| Parameter | Receptor Subtype | Value | Cell/Tissue Preparation | Reference |

| Binding Affinity (Ki) | μ (mu) | 2 - 3 nM | Cloned human opioid receptors | [2][3][4] |

| δ (delta) | 48 nM | Cloned human opioid receptors | ||

| κ (kappa) | 1156 nM | Cloned human opioid receptors | ||

| Functional Activity | μ-agonist (GTPγS binding, EC50) | 56 nM | CHO cells (human μ receptor) | |

| μ-agonist (cAMP inhibition, IC50) | 25 nM | CHO cells (human μ receptor) | ||

| Functional Inhibition (IC50) | 6.9 nM | Guinea-pig ileum (electrically induced contractions) |

Experimental Protocol: Opioid Receptor Binding Assay

A common method to determine binding affinity is the competitive radioligand binding assay.

-

Preparation: Homogenates are prepared from tissues expressing the target receptors (e.g., guinea-pig brain or myenteric plexus) or from cell lines engineered to express specific cloned human opioid receptors (e.g., CHO cells).

-

Incubation: The membrane homogenates are incubated with a radiolabeled opioid antagonist (e.g., ³H-naloxone) and varying concentrations of unlabeled loperamide.

-

Separation & Detection: The mixture is filtered to separate receptor-bound from free radioligand. The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is quantified using liquid scintillation counting.

-

Analysis: The concentration of loperamide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathway Visualization

Caption: Loperamide's primary antidiarrheal mechanism of action.

Loperamide's Effects on Cardiac Ion Channels

At supratherapeutic concentrations, often associated with misuse or overdose, loperamide can cause severe cardiotoxicity. In vitro electrophysiology studies have been instrumental in identifying the molecular basis for this toxicity, revealing that loperamide is a potent blocker of multiple cardiac ion channels critical for the cardiac action potential.

Quantitative Data: Cardiac Ion Channel Inhibition

The table below details the half-maximal inhibitory concentrations (IC50) of loperamide for key cardiac ion channels.

| Channel (Current) | Gene | IC50 Value(s) | Cell Line | Reference |

| Potassium Channel (IKr) | hERG (KCNH2) | ~40 - 90 nM | CHO, HEK293 | |

| 390 nM | HEK293 | |||

| Sodium Channel (INa) | Nav1.5 (SCN5A) | 239 - 526 nM | HEK293, CHO | |

| Calcium Channel (ICa) | Cav1.2 (CACNA1C) | 4.091 µM | N/A |

Experimental Protocol: Whole-Cell Voltage-Clamp Assay for hERG Channels

This electrophysiological technique is the gold standard for assessing a compound's effect on ion channels.

-

Cell Culture: A mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, is stably transfected to express the human hERG channel proteins.

-

Electrophysiology: A single cell is selected, and a glass micropipette filled with a conductive solution forms a high-resistance seal with the cell membrane (a "giga-seal"). The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior, achieving the "whole-cell" configuration.

-

Voltage Protocol: The membrane potential is clamped at a holding potential (e.g., -80 mV). A specific voltage-step protocol is applied to elicit the characteristic hERG current (IKr).

-

Drug Application: Loperamide is applied to the cell via the external bath solution at various concentrations.

-

Data Acquisition: The effect of loperamide on the hERG current amplitude (typically the "tail current") is recorded. The concentration-response data are then fitted to a Hill equation to determine the IC50 value.

Signaling Pathway Visualization

Caption: Loperamide's cardiotoxic effects via ion channel blockade.

Loperamide's Interaction with Other Calcium Channels

Beyond the L-type calcium channels implicated in cardiotoxicity, in vitro studies have shown that loperamide also interacts with other types of calcium channels, particularly in neuronal cells.

Quantitative Data: Neuronal Calcium Channel Inhibition

| Channel Type | Effect | IC50 Value | Cell/Tissue Preparation | Reference |

| High-Voltage-Activated (HVA) | Block of K⁺-evoked Ca²⁺ influx | 0.9 ± 0.2 µM | Cultured rat hippocampal neurons | |

| HVA (L-type & N-type) | Reduction of Ba²⁺ current (IBa) | 2.5 ± 0.4 µM | Cultured mouse hippocampal neurons | |

| Store-Operated (SOC) | Augmentation of Ca²⁺ influx | 10 - 30 µM (effective conc.) | HL-60 leukemic cells |

Experimental Protocol: Fura-2 Calcium Imaging

This fluorescence microscopy technique is used to measure changes in intracellular calcium concentration ([Ca²⁺]i).

-

Cell Loading: Cultured neurons (e.g., rat hippocampal neurons) are loaded with the ratiometric calcium-sensitive dye, Fura-2 AM.

-

Stimulation: The cells are transiently exposed to a medium containing a high concentration of potassium (e.g., 50 mM K⁺) to depolarize the cell membrane and open voltage-gated calcium channels, causing an influx of Ca²⁺.

-

Imaging: The cells are alternately excited with light at ~340 nm and ~380 nm. The ratio of the fluorescence emission intensities (F340/F380) is proportional to the [Ca²⁺]i.

-

Inhibition Assay: The experiment is repeated in the presence of varying concentrations of loperamide to measure its inhibitory effect on the K⁺-evoked rise in [Ca²⁺]i and to calculate an IC50.

Loperamide as a Substrate and Modulator of Efflux Pumps and Enzymes

Loperamide's low bioavailability and lack of central nervous system (CNS) effects at therapeutic doses are primarily due to extensive first-pass metabolism and active efflux from the brain by P-glycoprotein (P-gp). It also interacts with key metabolic enzymes.

Quantitative Data: P-gp and CYP450 Interactions

| Protein | Interaction Type | Value (IC50 / Ki) | System | Reference |

| P-glycoprotein (P-gp/MDR1) | Substrate | N/A | MDR1-MDCK cells | |

| Cytochrome P450 3A4 (CYP3A4) | Competitive Inhibitor | IC50 = 0.78 µM | Human liver microsomes | |

| Ki = 0.54 µM | Human liver microsomes | |||

| Cytochrome P450 | Substrate | Metabolized by CYP3A4 & CYP2C8 | Human liver microsomes |

Experimental Protocol: Bi-Directional P-gp Transporter Assay

This assay is considered the definitive in vitro method for identifying P-gp substrates and inhibitors.

-

Cell System: Madin-Darby Canine Kidney (MDCK) cells, transfected to overexpress the human MDR1 gene (P-gp), are cultured as a polarized monolayer on a semi-permeable membrane insert, separating an apical (A) and a basolateral (B) chamber.

-

Transport Measurement: Loperamide is added to either the apical or basolateral chamber. After incubation, the concentration of loperamide in the opposing chamber is measured using LC-MS/MS.

-

Calculating Efflux Ratio: Transport is measured in both directions: A-to-B (absorptive) and B-to-A (efflux). The apparent permeability (Papp) is calculated for each direction. The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 typically indicates that the compound is a substrate for active efflux.

-

Inhibition Assay: To test if another compound is a P-gp inhibitor, the bi-directional transport of the probe substrate (loperamide) is measured in the absence and presence of the test compound. A significant reduction in loperamide's efflux ratio indicates P-gp inhibition.

Workflow Visualizations

Caption: P-glycoprotein (P-gp) mediated efflux of loperamide at the BBB.

Caption: Experimental workflow for a CYP3A4 inhibition assay.

Conclusion

The initial in vitro characterization of loperamide has revealed a multifaceted pharmacological agent. While its therapeutic efficacy as an antidiarrheal is derived from potent and selective μ-opioid receptor agonism in the gut, its molecular interactions are far more extensive. Foundational studies have demonstrated that at concentrations achievable during overdose, loperamide potently inhibits critical cardiac ion channels, providing a clear mechanism for its observed cardiotoxicity. Furthermore, its roles as a substrate for P-glycoprotein and an inhibitor and substrate of CYP450 enzymes are key determinants of its pharmacokinetics and potential for drug-drug interactions. These in vitro findings underscore the importance of comprehensive molecular profiling in drug development and provide an essential framework for interpreting clinical observations and guiding future research.

References

Early Preclinical Profile of Loperamide: A Technical Guide on Safety and Efficacy

Introduction

Loperamide is a synthetic, peripherally acting phenylpiperidine opioid derivative first synthesized in 1969 and approved for medical use in 1976.[1][2] It is widely available as an over-the-counter medication for the symptomatic relief of various forms of diarrhea.[1][3] Unlike other opioids, loperamide was specifically designed to minimize central nervous system (CNS) effects at therapeutic doses by limiting its ability to cross the blood-brain barrier, thereby reducing its abuse potential.[4] Its primary mechanism of action involves binding to μ-opioid receptors in the gut wall, which leads to a reduction in intestinal motility and secretion.

This technical guide provides an in-depth overview of the early preclinical data concerning the safety and efficacy of loperamide. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and key mechanistic pathways. The document summarizes critical findings from in vitro and in vivo studies that have defined loperamide's pharmacological profile.

Mechanism of Action and Efficacy

Loperamide's efficacy as an antidiarrheal agent stems from its direct effects on the gastrointestinal (GI) tract. In preclinical in vitro and animal models, loperamide has been shown to slow intestinal motility and modulate the movement of water and electrolytes across the bowel mucosa.

The primary mechanism involves its activity as a potent agonist of μ-opioid receptors located in the myenteric plexus of the large intestine. This receptor binding inhibits the release of neurotransmitters such as acetylcholine and prostaglandins. The subsequent reduction in the activity of intestinal circular and longitudinal muscles decreases propulsive peristalsis, which increases the transit time for contents within the intestine. This prolonged transit allows for greater absorption of water and electrolytes from the GI tract, leading to firmer stool consistency and reduced frequency of bowel movements. Additionally, loperamide increases the tone of the anal sphincter, which helps reduce incontinence and urgency.

A critical factor in loperamide's peripheral selectivity is that it is a substrate for P-glycoprotein (P-gp), an efflux transporter found in the blood-brain barrier. P-gp actively transports loperamide out of the CNS, preventing it from reaching concentrations sufficient to produce central opioid effects like euphoria or analgesia at standard therapeutic doses.

Preclinical Pharmacokinetics

The pharmacokinetic profile of loperamide is characterized by low systemic bioavailability and extensive metabolism, which are key to its peripheral action and safety at therapeutic doses.

-

Absorption : Loperamide is well-absorbed from the gut, but its systemic bioavailability is very low (<1%) due to a very high first-pass metabolism in the liver. After oral administration, peak plasma concentrations are observed in approximately 4 to 5 hours. Plasma concentrations of the unchanged drug typically remain below 2 ng/mL after a standard 2 mg dose.

-

Distribution : Loperamide has a large volume of distribution and is highly bound to plasma proteins, with a binding percentage of about 95%. Its distribution into the CNS is actively limited by the P-gp efflux pump.

-

Metabolism : The drug is extensively metabolized in the liver, primarily through oxidative N-demethylation. This process is mediated mainly by the cytochrome P450 isoenzymes CYP3A4 and CYP2C8. Due to this significant first-pass effect, plasma concentrations of the parent drug are kept extremely low.

-

Elimination : The elimination half-life of loperamide in humans is approximately 11 hours, with a range of 9 to 14 hours. Excretion of loperamide and its metabolites occurs predominantly through the feces.

| Parameter | Value | Reference(s) |

| Bioavailability | < 1% | |

| Time to Peak Plasma (Tmax) | ~4-5 hours | |

| Plasma Protein Binding | ~95% | |

| Elimination Half-Life (t½) | 9.1 - 14.4 hours | |

| Primary Metabolic Enzymes | CYP3A4, CYP2C8 | |

| Primary Route of Excretion | Feces |

Preclinical Safety and Toxicology Profile

The preclinical safety evaluation of loperamide has established its general safety at therapeutic doses but has also identified significant risks, particularly cardiotoxicity, at supra-therapeutic concentrations.

Acute Toxicity

Acute toxicity studies have been conducted in several animal species to determine the median lethal dose (LD50). These studies show that preclinical effects are typically observed only at exposures considerably higher than the maximum human exposure, suggesting a wide safety margin for clinical use.

| Species | Route of Administration | LD50 (mg/kg) |

| Mouse | Oral (p.o.) | 105 |

| Rat | Oral (p.o.) | 185 |

| Guinea Pig | Oral (p.o.) | 41.5 |

| Dog | Oral (p.o.) | >40 |

| Rat | Intravenous (i.v.) | 27.5 |

In Vitro Safety Pharmacology

-

Cardiotoxicity : A significant safety concern that has emerged, particularly from cases of abuse and extreme overdose, is cardiotoxicity. Preclinical in vitro studies have demonstrated that at high concentrations, loperamide can block cardiac ion channels. It is a potent inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization. Inhibition of this channel can prolong the QT interval, creating a risk for fatal arrhythmias like Torsades de Pointes. Loperamide has also been shown to inhibit cardiac sodium channels (Nav1.5), which can lead to a widening of the QRS complex.

-

Cytotoxicity : Beyond its primary therapeutic target, loperamide has demonstrated cytotoxic effects against various human cancer cell lines in vitro. This activity is not related to its antidiarrheal use but is an important part of its preclinical profile. The 50% inhibitory concentrations (IC₅₀) have been determined for several cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| U2OS | Osteosarcoma | 11.8 ± 2.8 | |

| MCF7 | Breast Cancer | 23.6 ± 2.5 | |

| HepG2 | Hepatocellular Carcinoma | 23.7 ± 1.3 | |

| SMMC7721 | Hepatocellular Carcinoma | 24.2 ± 2.1 | |

| SPC-A1 | Lung Adenocarcinoma | 25.9 ± 3.1 | |

| SKOV3-DDP | Ovarian Cancer | 27.1 ± 2.5 | |

| ACHN | Renal Cell Carcinoma | 28.5 ± 3.4 | |

| SGC7901 | Gastric Cancer | 35.4 ± 3.5 | |

| H460 | Large Cell Lung Cancer | 41.4 ± 2.1 | |

| D-17 | Canine Osteosarcoma | ~7.2 - 27 |

Genotoxicity and Carcinogenicity

Retrievable data from genotoxicity and carcinogenicity assays on loperamide indicate a lack of carcinogenic potential. Specifically, only negative results from carcinogenesis assays were found for loperamide.

Reproductive and Developmental Toxicology

Preclinical data on reproductive and developmental toxicity are limited in the provided search results. Human studies suggest that loperamide use during pregnancy is not associated with a significant increase in the risk of major malformations. Standard preclinical reproductive toxicology studies assess effects on fertility, embryonic development, and pre- and postnatal development. A typical study design involves administering the test substance to animals before and during mating and throughout gestation to evaluate reproductive performance and developmental outcomes in offspring.

Experimental Protocols

Detailed methodologies are crucial for interpreting preclinical data. Below are representative protocols for key experiments relevant to loperamide's profile.

Protocol 1: Caco-2 Permeability Assay for P-gp Interaction

This in vitro assay is used to assess a compound's potential for intestinal absorption and its interaction with efflux transporters like P-glycoprotein.

-

Cell Culture : Human colon adenocarcinoma (Caco-2) cells are seeded on semi-permeable filter supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation into a polarized monolayer that expresses P-gp.

-

Experimental Setup : The experiment measures the flux of loperamide in two directions: from the apical (AP) to the basolateral (BL) side (simulating absorption) and from BL to AP (simulating efflux).

-

Procedure :

-

The Caco-2 monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Loperamide (e.g., 10 µM) is added to the donor chamber (either AP or BL). The receiver chamber contains a drug-free buffer. To mimic physiological conditions, a pH gradient (e.g., pH 6.0 AP, pH 7.4 BL) can be used.

-

To confirm P-gp interaction, the experiment is repeated in the presence of a known P-gp inhibitor (e.g., verapamil).

-

Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).